Ethyl 2-methyl-2-phenylpropanoate

Description

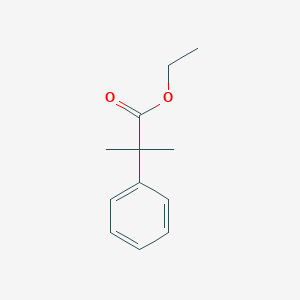

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methyl-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-14-11(13)12(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYSAFPKXXTYLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282994 | |

| Record name | ethyl 2-methyl-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2901-13-5 | |

| Record name | Benzeneacetic acid, α,α-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2901-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha-Dimethyl-ethyl ester benzeneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002901135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2901-13-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-methyl-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-Dimethyl-ethyl ester benzeneacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Ethyl 2-methyl-2-phenylpropanoate

CAS Number: 2901-13-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-methyl-2-phenylpropanoate, a key intermediate in organic synthesis, particularly within the pharmaceutical industry. This document details its chemical and physical properties, provides spectral data for identification and characterization, and outlines experimental protocols for its synthesis, purification, and analysis. Furthermore, this guide explores its significant role as a precursor in the synthesis of active pharmaceutical ingredients (APIs), including the antihistamine Bilastine. The information is presented to support researchers and professionals in drug development and related fields.

Chemical Identity and Physical Properties

This compound, also known as ethyl α,α-dimethylphenylacetate, is a carboxylic acid ester. Its core structure consists of a phenyl group and a gem-dimethyl group attached to the alpha carbon of an ethyl propanoate backbone.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 2901-13-5[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₂H₁₆O₂[1] |

| Molecular Weight | 192.26 g/mol |

| Canonical SMILES | CCOC(=O)C(C)(C)c1ccccc1[1] |

| InChI Key | OFYSAFPKXXTYLU-UHFFFAOYSA-N[2] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Physical Form | Colorless to light yellow liquid | - |

| Boiling Point | 230.2 °C at 760 mmHg | Predicted |

| Density | 1.01 g/cm³ | Predicted |

| Refractive Index (n_D^20) | 1.491 | Predicted |

| Purity | Typically >97% | Commercially available |

| Storage | Room Temperature | - |

Spectral Data for Characterization

Spectroscopic analysis is essential for the verification of the identity and purity of this compound. The following tables summarize the expected spectral data.

Table 3: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.10 | q | 2H | Methylene protons (-OCH₂CH₃) |

| ~1.55 | s | 6H | Gem-dimethyl protons (-C(CH₃)₂) |

| ~1.20 | t | 3H | Methyl protons (-OCH₂CH₃) |

Table 4: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~176 | Carbonyl carbon (C=O) |

| ~145 | Quaternary aromatic carbon (ipso-C) |

| ~128 | Aromatic methine carbons (ortho/meta-CH) |

| ~126 | Aromatic methine carbon (para-CH) |

| ~61 | Methylene carbon (-OCH₂) |

| ~47 | Quaternary carbon (-C(CH₃)₂) |

| ~26 | Gem-dimethyl carbons (-C(CH₃)₂) |

| ~14 | Methyl carbon (-OCH₂CH₃) |

Table 5: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | m | Aromatic C-H stretch |

| ~2980-2930 | s | Aliphatic C-H stretch |

| ~1730 | s | C=O (ester) stretch |

| ~1495, 1445 | m | Aromatic C=C stretch |

| ~1240, 1150 | s | C-O (ester) stretch |

| ~760, 700 | s | Aromatic C-H bend (monosubstituted) |

Table 6: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 192 | Moderate | [M]⁺ (Molecular ion) |

| 147 | Moderate | [M - OCH₂CH₃]⁺ |

| 119 | Strong | [M - COOCH₂CH₃]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis: Fischer Esterification

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 2-methyl-2-phenylpropanoic acid with ethanol in the presence of an acid catalyst.

Reaction:

2-methyl-2-phenylpropanoic acid + Ethanol ⇌ this compound + Water

Materials:

-

2-methyl-2-phenylpropanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (5% aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-2-phenylpropanoic acid and an excess of anhydrous ethanol (typically 3-5 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, most of the excess ethanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in diethyl ether and transferred to a separatory funnel.

-

The organic layer is washed sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude ester.

Purification: Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure.

Apparatus:

-

Distillation flask

-

Fractionating column

-

Condenser

-

Receiving flask

-

Vacuum source and gauge

-

Heating mantle

Procedure:

-

The crude ester is placed in the distillation flask with a few boiling chips.

-

The fractional distillation apparatus is assembled, and a vacuum is applied.

-

The ester is heated gently. The fraction distilling at the appropriate boiling point and pressure is collected as the pure product. The purity of the collected fractions should be assessed by Gas Chromatography (GC).[3]

Analysis: Gas Chromatography (GC)

The purity of this compound can be determined by Gas Chromatography.

Typical GC Conditions:

-

Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector: Flame Ionization Detector (FID) at 270 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: 250 °C for 5 minutes.

-

These conditions should be optimized for the specific instrument and column in use.

Role in Drug Development

This compound is a crucial intermediate in the synthesis of several pharmaceuticals. Its primary role is to introduce the α,α-dimethylphenylacetyl moiety into a larger molecule.

Intermediate in the Synthesis of Bilastine

A prominent application of this compound is in the multi-step synthesis of Bilastine, a second-generation antihistamine. In this synthesis, the ester is typically a precursor to a more complex intermediate that is later coupled with other fragments to form the final drug substance.[4][5][6][7]

The following diagram illustrates a generalized synthetic workflow where this compound or its methyl analog is used as a starting material for a key intermediate in the synthesis of Bilastine.

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant applications in the pharmaceutical industry. This guide has provided a detailed overview of its properties, spectral data, and relevant experimental protocols to assist researchers and drug development professionals in its effective utilization. A thorough understanding of its chemistry and handling is crucial for its successful application in the synthesis of complex, biologically active molecules.

References

- 1. Benzeneacetic acid, alpha,alpha-dimethyl-, ethyl ester | C12H16O2 | CID 232036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2901-13-5 [sigmaaldrich.com]

- 3. csub.edu [csub.edu]

- 4. museonaturalistico.it [museonaturalistico.it]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. CN107857702A - A kind of preparation method of bilastine intermediate - Google Patents [patents.google.com]

- 7. CN112110893A - Preparation method of bilastine - Google Patents [patents.google.com]

Spectroscopic Profile of Ethyl 2-Methyl-2-Phenylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for ethyl 2-methyl-2-phenylpropanoate, a key intermediate in various organic syntheses. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification and characterization in research and development settings.

Spectral Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |

| 4.10 | q | 2H | -OCH₂CH₃ |

| 1.55 | s | 6H | -C(CH₃)₂ |

| 1.15 | t | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 175.8 | C=O (Ester) |

| 144.2 | Aromatic C (quaternary) |

| 128.3 | Aromatic CH |

| 126.5 | Aromatic CH |

| 125.9 | Aromatic CH |

| 60.7 | -OCH₂CH₃ |

| 46.8 | -C(CH₃)₂ |

| 26.2 | -C(CH₃)₂ |

| 14.0 | -OCH₂CH₃ |

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| 2978 | C-H stretch (aliphatic) |

| 1730 | C=O stretch (ester) |

| 1447 | C-H bend (methyl) |

| 1235 | C-O stretch (ester) |

| 1155 | C-O stretch (ester) |

| 700 | C-H bend (aromatic, monosubstituted) |

Table 4: Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 192 | 25 | [M]⁺ (Molecular Ion) |

| 147 | 100 | [M - OCH₂CH₃]⁺ |

| 119 | 80 | [C₆H₅C(CH₃)₂]⁺ |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The spectrum was recorded on a 400 MHz NMR spectrometer. The ¹H NMR spectrum was referenced to the residual chloroform peak at 7.26 ppm, and the ¹³C NMR spectrum was referenced to the CDCl₃ solvent peak at 77.16 ppm. For the ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For the ¹³C NMR, 256 scans were acquired with a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and is an average of 16 scans. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in dichloromethane was injected into the GC. The mass spectrometer was operated in full scan mode over a mass range of m/z 40-300. The ionization energy was set to 70 eV.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Ethyl 2-Methyl-2-Phenylpropanoate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Ethyl 2-methyl-2-phenylpropanoate (CAS No. 2901-13-5), a compound utilized in various organic synthesis applications.[1] Adherence to the following protocols and precautions is critical to ensure a safe laboratory environment.

Chemical and Physical Properties

Proper identification and understanding of the physical state of a chemical are foundational to its safe handling. This compound is a colorless to pale yellow liquid or oil.[1][2]

| Property | Value | Reference |

| CAS Number | 2901-13-5 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₆O₂ | [3][4] |

| Molecular Weight | 192.26 g/mol | [1] |

| Appearance | Clear colorless to pale yellow oil/liquid | [1][2] |

| Purity | 97% | [2][3] |

| Storage Temperature | Room Temperature or 2-8°C Refrigerator | [1][2] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation |

The following diagram illustrates the logical flow for identifying the primary hazards associated with this compound based on its GHS classification.

Caption: GHS Hazard Identification Flowchart

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is paramount to minimizing exposure and ensuring laboratory safety.

Handling

-

Ventilation: Always use this compound in a well-ventilated area, such as a laboratory fume hood, to avoid inhalation of vapors, mists, or sprays.[5][6][7]

-

Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[5][6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5] Contaminated work clothing should be laundered separately before reuse.[6]

-

Contact Avoidance: Avoid all personal contact, including inhalation and contact with eyes, skin, and clothing.[6][7]

Storage

-

Container: Keep containers securely sealed when not in use.[6][7]

-

Conditions: Store in a cool, dry, and well-ventilated area.[5][7][8]

-

Incompatibilities: Keep away from heat, sparks, and open flames.[5] This material is incompatible with strong oxidizing agents.[5][8]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| Protection Type | Specification | Reference |

| Eye/Face | Chemical safety goggles or a face shield are required. | [5][7] |

| Skin | Chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure are necessary. | [5][7][9] |

| Respiratory | In case of inadequate ventilation, use a NIOSH-approved respirator with an organic vapor cartridge. | [5][7][10] |

The following diagram outlines the decision-making process for selecting the appropriate PPE.

Caption: PPE Selection Workflow

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. | [5][7] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. | [5][6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][7][9] |

Accidental Release Measures

-

Spill Containment: For small spills, use an inert absorbent material such as sand, earth, or vermiculite to absorb the liquid.[7][10] Do not use combustible materials like sawdust.[7]

-

Cleanup: Collect the absorbed material and place it in a suitable, labeled container for disposal.[6]

-

Ventilation: Ensure the area is well-ventilated during and after cleanup.[5]

-

Decontamination: Wash the spill area with a suitable solvent (e.g., alcohol) followed by a strong soap and water solution.[10]

Firefighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide, or water spray.[5][9]

-

Hazards: Thermal decomposition may produce carbon oxides.[5] Containers may explode if heated under confinement.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5][9]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[5] Do not allow the product to enter drains or waterways.[6][11]

This guide is intended to provide comprehensive safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this product before use and ensure all laboratory personnel are trained on its specific hazards and handling procedures.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 2901-13-5 [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Benzeneacetic acid, alpha,alpha-dimethyl-, ethyl ester | C12H16O2 | CID 232036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. tlcstandards.com [tlcstandards.com]

- 10. ETHYL PHENYLPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to Ethyl 2-methyl-2-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-2-phenylpropanoate, a notable ester derivative of 2-methyl-2-phenylpropanoic acid, holds significance as a key intermediate in the synthesis of various pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into the prospective biological activities of its parent compound, focusing on anti-inflammatory mechanisms, and presents detailed experimental protocols for its synthesis and bioactivity assessment. This document aims to serve as a crucial resource for professionals engaged in drug discovery and development, offering foundational data and methodologies for the exploration of this compound and its derivatives as potential therapeutic agents.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. Its fundamental chemical and physical properties are summarized in the table below, providing a ready reference for laboratory use.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₂H₁₆O₂ | |

| Molecular Weight | 192.26 g/mol | [1] |

| CAS Number | 2901-13-5 | [1] |

| Physical Form | Colorless to light yellow liquid | |

| Purity | Typically ≥97% | |

| Storage Temperature | Room Temperature |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two singlets for the gem-dimethyl groups, and a multiplet for the phenyl group protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the quaternary carbon attached to the phenyl group, the carbons of the ethyl group, the gem-dimethyl carbons, and the aromatic carbons.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would likely show a molecular ion peak (M⁺) at m/z 192. Key fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, 45 amu) to form a stable acylium ion, and further fragmentation of the phenyl ring and alkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretching vibration of the ester group, typically in the range of 1730-1750 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ester.

Synthesis and Experimental Protocols

This compound is a key synthetic intermediate. For instance, its derivatives are utilized in the preparation of compounds with antihistamine activity. The following section details a general synthesis protocol and a prospective workflow for its biological evaluation.

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 2-methyl-2-phenylpropanoic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-2-phenylpropanoic acid in an excess of absolute ethanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude this compound. Further purification can be achieved by vacuum distillation.

General Workflow for Synthesis and Biological Screening

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of small molecules like this compound and its derivatives.

Caption: A logical workflow for the synthesis and biological screening of novel compounds.

Biological Activity and Potential Applications in Drug Development

While direct and extensive biological studies on this compound are limited, its structural core, 2-methyl-2-phenylpropanoic acid, is a derivative of phenylpropionic acid, a class of compounds well-known for their anti-inflammatory properties. Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on this scaffold.

Pro-drug Potential

It is hypothesized that this compound may act as a pro-drug. In the physiological environment, esterases can hydrolyze the ethyl ester to its corresponding carboxylic acid, 2-methyl-2-phenylpropanoic acid, which is the likely active form. This biotransformation can influence the pharmacokinetic profile of the active compound.

Caption: The pro-drug concept: conversion of the ethyl ester to the active carboxylic acid.

Anti-inflammatory Activity of Phenylpropanoic Acid Derivatives

Derivatives of 2-phenylpropionic acid have demonstrated significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][3] These enzymes are crucial in the inflammatory cascade.

Experimental Protocol for In Vitro COX Inhibition Assay:

-

Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

-

Compound Preparation: Test compounds, including this compound and its corresponding carboxylic acid, are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Assay Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture includes the enzyme, a heme cofactor, and the test compound at various concentrations.

-

Initiation and Termination: The reaction is initiated by the addition of arachidonic acid (the substrate). After a specific incubation period at 37°C, the reaction is terminated.

-

Detection: The product of the enzymatic reaction (e.g., Prostaglandin E₂) is quantified using a specific enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration required for 50% inhibition) is determined.

Potential Cytotoxic Activity

Some phenylpropanoic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4] The cytotoxic potential of this compound and its derivatives could be a subject for future research in oncology drug discovery.

Experimental Protocol for Cytotoxicity Assay (MTT Assay):

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The viable cells metabolize MTT into a purple formazan product. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

Signaling Pathways

The primary mechanism of action for the anti-inflammatory effects of many phenylpropanoic acid derivatives is the inhibition of the cyclooxygenase (COX) pathway, which is a key component of the arachidonic acid cascade.

Caption: The Cyclooxygenase (COX) signaling pathway and the site of inhibition by the active metabolite.

Conclusion

This compound serves as a valuable chemical entity for synthetic and medicinal chemistry. Its straightforward synthesis and the established biological activities of its parent carboxylic acid and related phenylpropanoic acid derivatives make it an interesting subject for further investigation in drug discovery. The protocols and data presented in this guide offer a solid foundation for researchers to explore its potential as a pro-drug and to design novel derivatives with enhanced therapeutic properties, particularly in the realm of anti-inflammatory and potentially anti-cancer agents. Future studies should focus on the direct biological evaluation of this compound to fully elucidate its pharmacological profile and mechanism of action.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-methyl-2-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-methyl-2-phenylpropanoate, an important intermediate in organic synthesis. The primary focus of this document is the Fischer-Speier esterification, a robust and widely utilized method for the preparation of this compound. This guide will detail the reaction, provide a representative experimental protocol, and present the relevant data in a clear and accessible format.

Introduction

This compound is a valuable building block in the synthesis of various organic molecules, including pharmacologically active compounds. Its structure, featuring a quaternary carbon center and an ester functional group, makes it a key component in the development of more complex chemical entities. The most common and direct route to this ester is the acid-catalyzed esterification of 2-methyl-2-phenylpropanoic acid with ethanol.

Core Synthesis Route: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic organic reaction that involves the condensation of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used.[1]

Reaction Scheme:

2-methyl-2-phenylpropanoic acid + Ethanol <=> this compound + Water

Experimental Protocol: Fischer-Speier Esterification

This section details a representative laboratory procedure for the synthesis of this compound.

Materials:

-

2-methyl-2-phenylpropanoic acid

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether or Ethyl Acetate

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2-phenylpropanoic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.

-

Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to yield the pure ester.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound via Fischer-Speier esterification.

Table 1: Reactants and Catalyst

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2-methyl-2-phenylpropanoic acid | C₁₀H₁₂O₂ | 164.20 | Starting Material |

| Ethanol | C₂H₆O | 46.07 | Reagent/Solvent |

| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |

Table 2: Reaction Conditions and Yield

| Parameter | Value | Reference |

| Solvent | Excess Ethanol | [1] |

| Catalyst | Concentrated H₂SO₄ | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | Several hours (monitor) | General Procedure |

| Yield | >90% (typical for analogous reactions) | [2] |

Note: A patent for a structurally similar compound, 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid ethyl ester, reports a yield of 92%, suggesting that high yields are achievable for this type of esterification.[2]

Visualization of the Synthesis Workflow

The logical flow of the synthesis process is illustrated in the following diagram.

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound. The Fischer-Speier esterification, with its straightforward procedure and potential for high yields, remains a preferred method for laboratory and industrial-scale production. The provided experimental protocol and data tables offer a solid foundation for researchers and professionals engaged in the synthesis of this and related compounds.

References

The Multifaceted Biological Activities of Phenylpropanoate Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the diverse biological activities of phenylpropanoate derivatives, a class of natural compounds widely distributed in the plant kingdom. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these molecules. It details their antioxidant, anti-inflammatory, and anticancer properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Phenylpropanoate derivatives are synthesized by plants from the amino acid phenylalanine and play crucial roles in their defense mechanisms and interactions with the environment.[1][2] Their basic chemical structure, a phenyl group attached to a three-carbon propionic acid tail, is the foundation for a vast array of compounds, including cinnamic acids, coumarins, flavonoids, and lignans.[1][3] These derivatives have garnered significant attention in the scientific community for their potential health benefits, which include antimicrobial, antidiabetic, renoprotective, neuroprotective, cardioprotective, and hepatoprotective effects.[4][5][6]

Quantitative Assessment of Biological Activities

The therapeutic potential of phenylpropanoate derivatives is underscored by their potent biological activities, as quantified by various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for select derivatives, providing a comparative measure of their efficacy in antioxidant, anti-inflammatory, and anticancer assays.

Table 1: Antioxidant Activity of Phenylpropanoate Derivatives (DPPH Radical Scavenging Assay)

| Compound/Extract | IC50 Value (µM) | Reference |

| Quiquesetinerviuside A | 8.4 ± 1.1 | [1] |

| Quiquesetinerviuside B | 6.8 ± 1.0 | [1] |

| Quiquesetinerviuside C | 7.4 ± 1.0 | [1] |

| Quiquesetinerviuside D | 5.5 ± 0.9 | [1] |

| Quiquesetinerviuside E | 3.6 ± 0.8 | [1] |

| Indole-based Caffeic Acid Amide (3j) | 50.98 ± 1.05 | [7] |

| Indole-based Caffeic Acid Amide (3m) | 67.64 ± 1.02 | [7] |

| n-Hexane extract of Piper retrofractum Vahl | 57.66 ppm | [8] |

Table 2: Anti-inflammatory Activity of Phenylpropanoate Derivatives (Nitric Oxide Production Inhibition in LPS-stimulated RAW 264.7 Macrophages)

| Compound | IC50 Value (µM) | Reference |

| Bibenzyl Derivative 1 | 32.3 ± 1.52 | [9][10] |

| Bibenzyl Derivative 2 | 15.7 ± 1.15 | [9][10] |

| Bibenzyl Derivative 3 | 9.3 ± 1.03 | [9][10] |

| Benzofuran Stilbene Derivative 6 | 24.1 ± 1.21 | [9][10] |

| 2'-hydroxycinnamaldehyde (HCA) | 8 | [11] |

| Quiquesetinerviuside D | 9.2 - 29.5 | [1] |

| Quiquesetinerviuside E | 9.2 - 29.5 | [1] |

Table 3: Anticancer Activity of Phenylpropanoate Derivatives (MTT Assay)

| Compound | Cell Line | IC50 Value (µM) | Reference |

| Pinostrobin | T47D (Breast Cancer) | 2.93 mM | [12] |

| Pinostrobin propionate | T47D (Breast Cancer) | 0.57 mM | [12] |

| Pinostrobin butyrate | T47D (Breast Cancer) | 0.40 mM | [12] |

| Xanthohumol (1) | Du145 (Prostate Cancer) | Slightly less active than Cisplatin | [13] |

| Aurone (2) | Du145 (Prostate Cancer) | 14.71 ± 4.42 | [13] |

| Cinnamic Acid-based Amide (1) | HCT116 (Colon Cancer) | 22.4 | [7] |

| Cinnamic Acid-based Amide (2) | HCT116 (Colon Cancer) | 0.34 | [7] |

Key Signaling Pathways Modulated by Phenylpropanoate Derivatives

The biological effects of phenylpropanoate derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, cell proliferation, and apoptosis.[14][15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[15] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[14][15] Several phenylpropanoate derivatives, such as 2'-hydroxycinnamaldehyde, have been shown to inhibit the activation of NF-κB, thereby suppressing the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[11]

Caption: Inhibition of the NF-κB signaling pathway by phenylpropanoate derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation, proliferation, differentiation, and survival.[16][17] This pathway consists of a cascade of protein kinases that are sequentially activated. Phenylpropanoate derivatives can modulate MAPK signaling, which is often implicated in the response of plants to pathogens and has been shown to be involved in the resistance of cotton to Verticillium dahliae.[16][17][18]

Caption: Modulation of the MAPK signaling cascade by phenylpropanoate derivatives.

PI3K-Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, growth, proliferation, and metabolism.[19][20][21] Dysregulation of this pathway is frequently observed in cancer.[20][21] Phenylpropanoid derivatives, particularly flavonoids, have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells.[19][20][21]

Caption: Inhibition of the PI3K-Akt signaling pathway by phenylpropanoate derivatives.

Experimental Protocols

Reproducible and standardized methodologies are paramount in the evaluation of the biological activities of phenylpropanoate derivatives. This section provides detailed protocols for the key assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for determining the antioxidant capacity of a compound.[4][22][23][24][25]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[23][24]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[23] This solution should be prepared fresh and kept in the dark.[23][24]

-

Sample Preparation: Dissolve the phenylpropanoate derivative in methanol to prepare a stock solution. From this, prepare a series of dilutions to determine the IC50 value.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.[4]

-

For the control, mix 100 µL of DPPH solution with 100 µL of methanol.

-

For the blank, use 200 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4][24]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[23]

Caption: Experimental workflow for the DPPH radical scavenging assay.

Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

This assay is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).[26][27]

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of large amounts of NO, a pro-inflammatory mediator. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[2][28]

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[26][28]

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[28]

-

Treatment:

-

Pre-treat the cells with various concentrations of the phenylpropanoate derivative for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.[28]

-

-

Nitrite Measurement (Griess Assay):

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[28]

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.[27]

-

Cell Viability: Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.[26][28]

Caption: Experimental workflow for the nitric oxide production inhibition assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][6][29][30][31]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][29] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability.[3]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.[3]

-

Treatment: Treat the cells with various concentrations of the phenylpropanoate derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition:

-

Formazan Solubilization:

-

Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[3][29]

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[31]

Caption: Experimental workflow for the MTT assay for anticancer activity.

Conclusion and Future Directions

Phenylpropanoate derivatives represent a promising class of natural products with a wide spectrum of biological activities relevant to human health. Their antioxidant, anti-inflammatory, and anticancer properties, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K-Akt, make them attractive candidates for further investigation and development as therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of these versatile compounds. Future research should focus on in vivo studies to validate the in vitro findings, as well as on structure-activity relationship studies to design and synthesize even more potent and selective derivatives for targeted therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dpph assay ic50: Topics by Science.gov [science.gov]

- 9. Structures and Anti-Inflammatory Evaluation of Phenylpropanoid Derivatives from the Aerial Parts of Dioscorea polystachya - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structures and Anti-Inflammatory Evaluation of Phenylpropanoid Derivatives from the Aerial Parts of Dioscorea polystachya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prenylated Flavonoids with Selective Toxicity against Human Cancers [mdpi.com]

- 14. globalsciencebooks.info [globalsciencebooks.info]

- 15. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae [frontiersin.org]

- 17. MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. marinebiology.pt [marinebiology.pt]

- 25. mdpi.com [mdpi.com]

- 26. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 29. merckmillipore.com [merckmillipore.com]

- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 31. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]

Ethyl 2-methyl-2-phenylpropanoate literature review

An In-depth Technical Guide to Ethyl 2-methyl-2-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a compound of interest in organic synthesis and with potential applications in medicinal chemistry. This document details its chemical properties, synthesis methodologies, and available data on its biological activities, presented in a format tailored for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid.[1] It is a carboxylic acid ester with the molecular formula C12H16O2.[2][3]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | Ethyl Dimethylphenylacetate, 2-Methyl-2-phenyl-propionic acid ethyl ester | [1][3] |

| CAS Number | 2901-13-5 | [2][3] |

| Molecular Formula | C12H16O2 | [2][3] |

| Molecular Weight | 192.26 g/mol | [1][3] |

| Appearance | Clear Colourless to Pale Yellow Oil/Liquid | [1] |

| Purity | 97% | [2] |

| Storage Temperature | 2-8°C (Refrigerator) or Room Temperature | [1] |

Spectroscopic Data

Table 2: Spectroscopic Data (Expected Ranges and Available Data)

| Technique | Data | Reference |

| ¹H NMR | Data not explicitly found in search results. Expected signals would include those for the ethyl group (a quartet and a triplet), methyl groups (a singlet), and the phenyl group (multiplets). | |

| ¹³C NMR | Data not explicitly found in search results. Expected signals would include those for the carbonyl carbon, quaternary carbon, phenyl carbons, and the carbons of the ethyl and methyl groups. | [3] |

| IR Spectroscopy | Expected to show a strong absorption band for the C=O (ester) group around 1735 cm⁻¹. | |

| Mass Spectrometry (MS) | Molecular ion peak (M+) expected at m/z = 192. |

Synthesis Methodologies

The synthesis of this compound can be achieved through several synthetic routes. The most common methods are Fischer-Speier esterification and the alkylation of a phenylacetate derivative.

Fischer-Speier Esterification

This is a classic acid-catalyzed esterification of a carboxylic acid with an alcohol.[4]

Reaction: 2-methyl-2-phenylpropanoic acid + Ethanol ⇌ this compound + Water

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask, combine 2-methyl-2-phenylpropanoic acid and an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid generated in-situ from acetyl chloride.[1]

-

Reflux: Heat the reaction mixture to a gentle reflux for several hours to allow the reaction to reach equilibrium. The progress can be monitored by thin-layer chromatography (TLC).[1]

-

Work-up: After cooling, the excess ethanol is removed under reduced pressure. The remaining mixture is diluted with an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by distillation under reduced pressure.

Alkylation of Ethyl Phenylacetate

This method involves the deprotonation of ethyl phenylacetate to form an enolate, followed by methylation.

Reaction: Ethyl phenylacetate + 2 CH₃I → this compound

Experimental Protocol:

-

Enolate Formation: Dissolve ethyl phenylacetate in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution in a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to form the enolate.

-

Alkylation: While maintaining the low temperature, add methyl iodide (an excess of 2 equivalents) to the enolate solution. The reaction mixture is stirred for several hours and allowed to slowly warm to room temperature.

-

Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed with brine.

-

Purification: The organic layer is dried, and the solvent is removed. The resulting crude product is then purified by column chromatography or distillation.

Biological Activity and Applications in Drug Development

This compound is primarily utilized as a compound in organic synthesis.[1] While direct studies on the biological activity of this specific ester are limited in publicly available literature, its structural motifs are present in molecules with known pharmacological properties.

Potential Anti-inflammatory and Analgesic Properties

A derivative of this core structure, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, has been synthesized and shown to possess in vitro COX-1, COX-2, and 5-LOX inhibitory potentials, as well as in vivo anti-inflammatory and antinociceptive activities. This suggests that the 2-methyl-2-phenylpropanoate moiety may serve as a valuable scaffold for the development of new anti-inflammatory and analgesic agents.

Role as a Synthetic Intermediate

This compound and its methyl analog are used as intermediates in the synthesis of more complex pharmaceutical compounds. For instance, mthis compound is a precursor in the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid, a compound with potential therapeutic applications.[5]

Inferred Activity from Related Compounds

Studies on structurally related compounds can offer insights into the potential biological profile of this compound. For example, a comparative analysis of ethyl and methyl 3-(3,4-dihydroxyphenyl)propanoate suggests that the ethyl ester may have more potent anti-inflammatory properties than its methyl counterpart.[6] However, it is crucial to note that these are different molecules, and direct biological testing of this compound is necessary to ascertain its specific activities.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a versatile chemical intermediate with straightforward synthetic routes. While its direct biological activities are not extensively documented, its structural components are found in pharmacologically active molecules, suggesting its potential as a scaffold in drug discovery and development, particularly in the area of anti-inflammatory agents. Further research is warranted to fully elucidate its biological profile and potential therapeutic applications.

References

- 1. cerritos.edu [cerritos.edu]

- 2. benchchem.com [benchchem.com]

- 3. Benzeneacetic acid, alpha,alpha-dimethyl-, ethyl ester | C12H16O2 | CID 232036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. athabascau.ca [athabascau.ca]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. benchchem.com [benchchem.com]

The Profen Story: An In-depth Technical Guide to the Discovery and History of Phenylpropanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylpropanoic acids, commonly known as "profens," represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). Their discovery and development marked a significant milestone in medicinal chemistry and clinical practice, offering potent analgesic, anti-inflammatory, and antipyretic activities. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of key phenylpropanoic acids, with a focus on the experimental methodologies and quantitative data that have defined their development.

The Genesis of a New Class of Anti-inflammatory Agents

The story of the profens begins in the mid-20th century, driven by the need for safer and better-tolerated alternatives to existing anti-inflammatory therapies such as salicylates and corticosteroids. Researchers at the Boots Pure Drug Company in the UK embarked on a mission to develop a novel, non-steroidal agent for the treatment of rheumatoid arthritis.

The Discovery of Ibuprofen

Led by Dr. Stewart Adams, the research at Boots culminated in the synthesis of ibuprofen in 1961.[1] The name "ibuprofen" is a portmanteau derived from its chemical structure: i sobu tylphen ylpro panoic acid.[1] The initial synthesis by the Boots Group was a six-step process starting from isobutylbenzene.[2] A significant advancement in its production was the development of a greener, three-step synthesis by the BHC Company in 1992, which utilized recyclable hydrogen fluoride as a catalyst and solvent.[3] Ibuprofen was first launched as a prescription drug in the United Kingdom in 1969 for the treatment of rheumatoid arthritis.[2]

The Emergence of Other Key Profens

Following the success of ibuprofen, several other phenylpropanoic acid derivatives were developed, each with unique pharmacokinetic and pharmacodynamic profiles.

-

Naproxen: Developed by Syntex, naproxen was first introduced in 1976.[4] A key feature of its development was the focus on a single enantiomer, the more active (S)-naproxen, in contrast to the racemic mixture of ibuprofen that was initially marketed.[4]

-

Ketoprofen: Developed by Rhône-Poulenc, ketoprofen entered clinical use in the 1970s.[5] Its synthesis often involves a multi-step process, with various methods explored to optimize yield and efficiency.[5][6][7][8]

-

Flurbiprofen: Approved in the United States in 1988, flurbiprofen is another potent member of the profen class.[9] Its synthesis has also been a subject of extensive research, with various routes developed to achieve its biphenyl structure.[1][10][11][12][13]

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action for all phenylpropanoic acid NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[14] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[14]

-

COX-1 is a constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.[14]

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[14]

The therapeutic effects of profens are largely attributed to their inhibition of COX-2, while their common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[14] The relative selectivity of different profens for COX-1 versus COX-2 is a critical factor in their clinical profile.

Signaling Pathway of Prostaglandin Synthesis and its Inhibition by Phenylpropanoic Acids

Quantitative Bioactivity Data

The inhibitory potency of phenylpropanoic acids against COX-1 and COX-2 is a key determinant of their efficacy and side-effect profile. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of a drug's preference for inhibiting COX-2 over COX-1.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Ibuprofen | 12 | 80 | 0.15 | [15] |

| Naproxen | 2.6 | 2.2 | 1.18 | [15] |

| Ketoprofen | 0.45 | 1.2 | 0.38 | [15] |

| Flurbiprofen | 0.1 | 0.4 | 0.25 | [15] |

| Pranoprofen | 3.1 | Not explicitly reported | Not available | [16] |

Experimental Protocols

The discovery and development of phenylpropanoic acids have been underpinned by a variety of in vitro and in vivo experimental protocols.

In Vitro COX Inhibition Assays

1. Human Whole Blood Assay

This assay provides a physiologically relevant measure of COX inhibition in the presence of blood components.[17][18][19][20]

-

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.

-

Methodology:

-

COX-1 Activity: Freshly drawn human blood is allowed to clot, inducing platelet aggregation and thromboxane B2 (TXB2) production via COX-1. The concentration of TXB2 is measured by radioimmunoassay (RIA) or enzyme immunoassay (EIA) in the presence of varying concentrations of the test compound.

-

COX-2 Activity: Heparinized whole blood is incubated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes. The production of prostaglandin E2 (PGE2) is then measured by RIA or EIA in the presence of varying concentrations of the test compound.

-

-

Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) is plotted against the log of the test compound concentration to determine the IC50 value.

2. Fluorometric COX Inhibitor Screening Assay

This is a high-throughput in vitro assay that measures the peroxidase activity of COX enzymes.[21][22][23][24][25]

-

Objective: To rapidly screen compounds for their ability to inhibit COX-1 and COX-2.

-

Methodology:

-

Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

-

Arachidonic acid is added to initiate the cyclooxygenase reaction, producing prostaglandin G2 (PGG2).

-

The peroxidase component of the COX enzyme then reduces PGG2 to PGH2, and this reaction is coupled to the oxidation of a fluorogenic substrate.

-

The resulting fluorescence is measured, and the percentage of inhibition is calculated.

-

-

Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration.

Synthesis of Key Phenylpropanoic Acids

Synthesis of Ketoprofen

One reported method for the synthesis of ketoprofen involves the hydrolysis of 3-cyanoethyl benzophenone.[7][8]

-

Step 1: 3-Cyanoethyl benzophenone is dissolved in methanol and treated with hydrogen chloride gas.

-

Step 2: The resulting intermediate is then hydrolyzed with a base (e.g., potassium hydroxide) in water.

-

Step 3: The reaction mixture is acidified to precipitate the crude ketoprofen, which is then purified by recrystallization.

Synthesis of Flurbiprofen

A common route to flurbiprofen involves a multi-step synthesis starting from 2-fluoroaniline or its derivatives.[1][10][11][12][13]

-

Step 1: Acylation of an o-fluoroaniline derivative with a 2-halopropionyl halide.

-

Step 2: Ketalization of the resulting intermediate.

-

Step 3: Rearrangement reaction in the presence of an acidic catalyst.

-

Step 4: Hydrolysis to yield a key intermediate.

-

Step 5: Diazotization followed by a coupling reaction (e.g., Suzuki coupling with phenylboronic acid) to introduce the second phenyl ring, yielding flurbiprofen.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The clinical utility of phenylpropanoic acids is also determined by their pharmacokinetic properties.

| Drug | Bioavailability (%) | Protein Binding (%) | Metabolism | Elimination Half-life (hours) | Excretion | Reference(s) |

| Ibuprofen | 80-100 (oral) | >98 | Hepatic (CYP2C9, CYP2C8) | 2-4 | Urine (as metabolites) | [2][26][27][28] |

| Naproxen | 95 (oral) | >99 | Hepatic | 12-17 | Urine (as metabolites) | [29] |

| Ketoprofen | 90 (oral) | ~99 | Hepatic | 2-4 | Urine (as metabolites) | [29] |

| Flurbiprofen | >80 (oral) | >99 | Hepatic | 3-6 | Urine (as metabolites) | [9] |

Conclusion

The discovery and development of phenylpropanoic acids represent a triumph of rational drug design and a deep understanding of the inflammatory process. From the pioneering work on ibuprofen to the refinement of other profens with distinct clinical profiles, this class of drugs has had a profound and lasting impact on the management of pain and inflammation. The experimental methodologies and quantitative data outlined in this guide have been instrumental in this journey, providing the foundation for their safe and effective use in millions of patients worldwide. Future research in this area will likely focus on developing novel profen derivatives with enhanced COX-2 selectivity and improved safety profiles, continuing the legacy of this remarkable class of therapeutic agents.

References

- 1. moodle2.units.it [moodle2.units.it]

- 2. Ibuprofen - Wikipedia [en.wikipedia.org]

- 3. List of NSAIDs from strongest to weakest [medicalnewstoday.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis method of ketoprofen - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN101759556B - Synthesis method of ketoprofen - Google Patents [patents.google.com]

- 9. Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation method of flurbiprofen - Eureka | Patsnap [eureka.patsnap.com]

- 11. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flurbiprofen: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 13. CN112225657A - Preparation method of flurbiprofen - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 21. assaygenie.com [assaygenie.com]

- 22. content.abcam.com [content.abcam.com]

- 23. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]

- 26. ClinPGx [clinpgx.org]

- 27. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Non-steroidal anti-inflammatory analgesics other than salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Esterification of 2-Methyl-2-phenylpropanoic Acid with Ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl 2-methyl-2-phenylpropanoate via the Fischer-Speier esterification of 2-methyl-2-phenylpropanoic acid with ethanol. This method is a robust and scalable acid-catalyzed reaction, crucial for the synthesis of intermediates in drug development, particularly for compounds with antihistaminic properties. The protocol outlines the reaction setup, workup, and purification procedures, along with expected yields and reaction parameters.

Introduction

This compound is a valuable ester intermediate in organic synthesis. The Fischer-Speier esterification is a classic and effective method for its preparation. This reaction involves the treatment of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1] The equilibrium of the reaction is driven towards the formation of the ester by using a large excess of the alcohol and/or by removing the water formed during the reaction.[1] Due to the steric hindrance of 2-methyl-2-phenylpropanoic acid, reaction conditions may require longer reaction times to achieve high yields.

Reaction Scheme

2-Methyl-2-phenylpropanoic Acid + Ethanol <=> this compound + Water

Quantitative Data Summary

The following table summarizes the typical quantitative data for the esterification of 2-methyl-2-phenylpropanoic acid with ethanol based on analogous reactions and general Fischer esterification principles.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Methyl-2-phenylpropanoic Acid | 1.0 eq | |

| Ethanol | 10-20 eq (serves as solvent) | [2] |

| Catalyst | ||

| Concentrated Sulfuric Acid (H₂SO₄) | 0.1-0.2 eq | [2] |

| Reaction Conditions | ||

| Temperature | Reflux (~78 °C) | [2] |

| Reaction Time | 2-18 hours | [2][3] |

| Yield | ||

| Expected Yield | ~92% | [3] |

| Product Characteristics | ||

| Molecular Formula | C₁₂H₁₆O₂ | [4] |

| Molecular Weight | 192.26 g/mol | [5] |

| Appearance | Clear, colorless to pale yellow oil | [5] |

Experimental Protocol

Materials and Equipment

-

2-Methyl-2-phenylpropanoic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-2-phenylpropanoic acid (e.g., 10.0 g, 60.9 mmol).

-

Add a large excess of absolute ethanol (e.g., 100 mL).

-

While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1.1 mL, 20.7 mmol) to the mixture.

-

Attach a reflux condenser to the flask.

-

-

Reaction:

-

Heat the mixture to reflux using a heating mantle and stir vigorously.

-

Maintain the reflux for 18 hours to ensure complete reaction, especially given the sterically hindered nature of the carboxylic acid.[3]

-

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Slowly add 100 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-